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Compound of Interest

N-(3-
Compound Name:
formylphenyl)methanesulfonamide

Cat. No. B1306167

For researchers, scientists, and professionals in drug development, this guide offers an
objective comparison of the inhibitory potential of various substituted formylphenyl
sulfonamides. By consolidating experimental data and detailing methodologies, this document
serves as a critical resource for understanding the structure-activity relationships and
therapeutic promise of this versatile chemical scaffold.

Substituted formylphenyl sulfonamides have emerged as a significant class of compounds in
medicinal chemistry, demonstrating a broad spectrum of biological activities. Their inhibitory
potential extends across various targets, including enzymes implicated in cancer, microbial
infections, and neurological disorders. This guide synthesizes findings from multiple studies to
provide a comprehensive overview of their efficacy, supported by quantitative data and detailed
experimental protocols.

Comparative Inhibitory Activity

The inhibitory potency of substituted formylphenyl sulfonamides is profoundly influenced by the
nature and position of substituents on the phenyl ring. The collected data, summarized in the
tables below, highlight these structure-activity relationships against several key biological
targets.

Anticancer Activity
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Substituted formylphenyl sulfonamides have been investigated for their cytotoxic effects
against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key
metric for quantifying this activity, with lower values indicating greater potency.

Table 1: Anticancer Activity of Substituted Formylphenyl Sulfonamides
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BENCHE

Compound ID

Substitution
Pattern

Cancer Cell
Line

IC50 (uM)

Reference

L18

Sulfonamide

MV4-11

0.0038

[1]

derivative (Leukemia)

N-(4-(6-amino-5-
cyano-4-(3-
fluorophenyl)pyri
Compound 32 din-2-
yl)phenyl)-4-
methylbenzenes

Various (NCI-60

1.06 - 8.92 [2]
panel)

ulfonamide

Sulfonamide-
linked Schiff

base

Compound 1 MCF-7 (Breast) 0.09 [2]

Sulfonamide-
linked Schiff

base

Compound 2 MCF-7 (Breast) 0.26 [2]

Sulfonamide-
linked Schiff

base

Compound 3 MCF-7 (Breast) 1.11 [2]

N-
(substituted)-4-
(thiazolo[4,5-
b]quinoxalin-
2(3H)-

ylideneamino)-

Compound 33 HepG2 (Liver) 4.31 [2]

benzenesulfona

mide

Compound 34 N-
(substituted)-4-
(thiazolo[4,5-
b]quinoxalin-
2(3H)-

ylideneamino)-

HepG2 (Liver) Not specified [2]
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benzenesulfona

mide
N,N-
) dialkylthiocarbam ) GI50: 0.01 -
Various ) Various [3]
ylsulfenamido- 0.075

sulfonamides

Note: The specific substitution on the formylphenyl ring for each compound is detailed in the

cited literature.

Antibacterial Activity

The antibacterial efficacy of these compounds is typically assessed by determining the
Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial
agent that will inhibit the visible growth of a microorganism after overnight incubation.

Table 2: Antibacterial Activity of Substituted Formylphenyl Sulfonamides
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Compound ID Bacterial Strain MIC (pg/mL) Reference
FO5 S. aureus ATCC 32 A6
25923

P. aeruginosa ATCC

FQ5 16 4][5][6

Q 97853 [41[5][6]

FQ5 E. coli ATCC 35401 16 [4][5][6]

FQ5 B. subtilis ATCC 6633 16 [4][5][6]

FO6 P. aeruginosa ATCC 128 AsI6]
27853

FQ6 E. coli ATCC 35401 128 [4][5][6]

FQ7 P. aeruginosa ATCC 128 AY][6]
27853

FQ7 E. coli ATCC 35401 128 [415116]

FO12 P. aeruginosa ATCC 128 AY]6]
27853

FQ12 E. coli ATCC 35401 128 [4][5]6]

Enzyme Inhibition

Substituted formylphenyl sulfonamides are potent inhibitors of various enzymes, including
carbonic anhydrases (CAs) and cholinesterases. The inhibitory constant (Ki) and IC50 values
are used to quantify this inhibition.

Table 3: Enzyme Inhibition by Substituted Formylphenyl Sulfonamides
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Compound ID Target Enzyme  Ki (nM) IC50 (pM) Reference
Carbonic

Compound 8 Anhydrase | (CA 457 - [7]
1)
Carbonic

Compound 2 Anhydrase Il (CA 335 - [7]

1)

Acetylcholinester
Compound 8 31.5 - [7]
ase (AChE)

Butyrylcholineste
Compound 8 24.4 - [7]
rase (BChE)

Compound 3 hCA | 49.45 - [8]
Compound 9 hCA Il 36.77 - [8]
Compound 3 AChE 148.67 - [8]
Compound 2 AChE 151.21 - [8]
Compound 1 AChE - 0.05 [9]
Compound 9e hCA-II - 0.38 [10]
Compound 9b hCA-II - 1.03 [10]
Compound 9d hCA-II - 1.01 [10]
Various NCAL hCATL 10-100 - [3]
bCA IV

Experimental Protocols

The following sections provide an overview of the methodologies employed in the cited studies
to evaluate the inhibitory potential of substituted formylphenyl sulfonamides.

In Vitro Anticancer Activity Assay (MTT Assay)
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The cytotoxic activity of the sulfonamide derivatives against cancer cell lines is commonly
determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Workflow for MTT Assay

MTT Assay Workflow

Click to download full resolution via product page

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antibacterial Susceptibility Testing (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution
method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Workflow for Broth Microdilution Assay

Broth Microdilution Workflow

Perform serial dilutions of sulfonamides in 96-well plates

Incubate at 37°C for 18-24h Visually inspect for bacterial growth Determine MIC (lowest concentration with no visible growth)

Inoculate wells with bacterial suspension

Prepare standardized bacterial inoculum

Click to download full resolution via product page

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
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Carbonic Anhydrase Inhibition Assay

The inhibitory activity against carbonic anhydrase isoenzymes is typically measured using a
stopped-flow spectrophotometer to monitor the CO2 hydration reaction.

Signaling Pathway of Carbonic Anhydrase Inhibition

Carbonic Anhydrase Catalysis and Inhibition

Substituted Formylphenyl
Sulfonamide

Inhibition

Carbonic Anhydrase (CA)

Click to download full resolution via product page

Caption: Inhibition of carbonic anhydrase by sulfonamides.

Structure-Activity Relationship and Future
Directions

The data presented in this guide underscore the significant impact of substituent modifications
on the inhibitory potential of formylphenyl sulfonamides. Generally, the introduction of specific
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functional groups can enhance binding affinity to target enzymes or increase cytotoxicity
against cancer cells. The antibacterial activity is also modulated by the substitution pattern,
affecting the compound's ability to penetrate bacterial cell walls and inhibit essential metabolic
pathways.[11]

Future research should focus on synthesizing novel derivatives with tailored substitutions to
optimize potency and selectivity for specific targets. Further in-vivo studies are warranted for
the most promising compounds to evaluate their pharmacokinetic profiles and therapeutic
efficacy in preclinical models. The continued exploration of substituted formylphenyl
sulfonamides holds considerable promise for the development of new therapeutic agents to
address unmet medical needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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